2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide
Description
This compound features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetamide-linked 1H-indol-6-yl moiety. Its structural uniqueness lies in the synergistic combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring, coupled with the indole group’s aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-29-19-10-14(22)3-5-16(19)17-6-7-21(28)26(25-17)12-20(27)24-15-4-2-13-8-9-23-18(13)11-15/h2-11,23H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZHVNFISBJXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinone core, followed by the introduction of the fluoro-methoxyphenyl group through electrophilic aromatic substitution. The final step involves the coupling of the indole moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the pyridazinone core can inhibit certain enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Observations:
- Electron-Donating Groups (Methoxy) : The methoxy group in the target compound and analogs enhances solubility and may improve receptor binding via hydrogen bonding .
- Indole vs. Aromatic Amides : The 1H-indol-6-yl group (target compound, ) offers π-π stacking and hydrogen-bonding interactions, which are critical for interactions with enzymes like kinases or HDACs .
Pharmacological Profiles
Mechanistic Insights:
- The 4-fluoro-2-methoxyphenyl group in the target compound may mimic histone deacetylase (HDAC) substrate motifs, as seen in .
Biological Activity
The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide has garnered significant attention in recent pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.31 g/mol. The structure features a pyridazinone core, a fluoro-methoxyphenyl group, and an indole acetamide moiety, which may contribute to its diverse biological properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by activating caspases and other apoptotic markers.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. For instance, one study reported an IC50 value of against MCF-7 cells, indicating potent activity in inhibiting breast cancer cell proliferation .
- Mechanistic Insights : The compound has been shown to arrest the cell cycle at the G2/M phase, inhibiting tubulin polymerization similar to known chemotherapeutic agents like colchicine .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- In vitro Studies : Preliminary findings indicate that derivatives related to this compound demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 0.52 | Induction of apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) | |
| HT-29 | 0.86 | Inhibition of tubulin polymerization | |
| Antimicrobial | Various Bacterial | Not specified | Direct inhibition of bacterial growth |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on the effects of this compound on human breast cancer cells demonstrated that treatment led to significant reductions in cell viability and induced apoptotic pathways. The study utilized flow cytometry to analyze cell death markers post-treatment .
- Antimicrobial Evaluation : In another investigation, derivatives based on the structure were tested against multiple bacterial strains, revealing promising antibacterial effects that warrant further exploration for clinical applications .
Q & A
Q. How can researchers optimize the synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide to improve yield and purity?
Methodological Answer: Synthetic optimization involves:
- Stepwise functionalization : Begin with pyridazinone core formation via hydrazine and diketone intermediates, followed by coupling with 4-fluoro-2-methoxyphenyl and indole moieties .
- Condition control : Use polar aprotic solvents (e.g., DMF) for amide bond formation and maintain temperatures between 60–80°C to minimize side reactions .
- Catalysts : Employ coupling agents like HATU or EDCI for efficient acetamide linkage .
- Purity monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates and final product purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and physicochemical properties?
Methodological Answer:
- Structural confirmation : Use H/C NMR to verify substituent positions (e.g., methoxy and fluoro groups) and LC-MS for molecular weight validation .
- Crystallography : X-ray diffraction (if crystals form) to resolve 3D conformation, particularly the pyridazinone-indole spatial arrangement .
- Physicochemical profiling : Measure logP (octanol-water partition coefficient) via shake-flask method and aqueous solubility using nephelometry .
Q. How should researchers design initial biological activity screening for this compound?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR) and epigenetic regulators (e.g., HDACs) based on structural analogs showing anticancer activity .
- In vitro assays : Use cell viability assays (MTT/WST-1) in cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations .
- Dose-response curves : Generate IC values with triplicate replicates and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s interaction with HDAC isoforms?
Methodological Answer:
- Enzyme inhibition assays : Use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to quantify inhibition kinetics (K) .
- Structural docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model binding poses, focusing on the acetamide’s role in chelating zinc in HDAC active sites .
- Mutagenesis validation : Engineer HDAC mutants (e.g., H141A) to test binding dependency on key residues .
Q. What strategies resolve contradictions in reported biological activities of pyridazinone-acetamide analogs?
Methodological Answer:
- Comparative SAR analysis : Systematically vary substituents (e.g., fluoro vs. methoxy groups) and test activity across multiple assays to isolate critical pharmacophores .
- Off-target profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions that may explain variability .
- Meta-analysis : Aggregate data from analogs (e.g., N-(2-chlorophenyl) derivatives ) to identify trends in potency and selectivity.
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
Methodological Answer:
- Rodent models : Administer 10–50 mg/kg (IV or oral) in Sprague-Dawley rats, collect plasma at 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis of C, T, and half-life .
- Tissue distribution : Quantify compound levels in liver, kidney, and tumor xenografts using isotopic labeling (e.g., C) .
- Toxicology : Conduct 28-day repeat-dose studies with histopathology and serum biomarkers (ALT, AST) to assess hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
